molecular formula C21H26N2O3S2 B5047126 N-[4-(cyclohexylsulfamoyl)phenyl]-3-(phenylsulfanyl)propanamide

N-[4-(cyclohexylsulfamoyl)phenyl]-3-(phenylsulfanyl)propanamide

Cat. No.: B5047126
M. Wt: 418.6 g/mol
InChI Key: YBBZFURIUHHBRZ-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-3-(phenylsulfanyl)propanamide: is an organic compound with the molecular formula C21H26N2O3S2 . This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety substituted with a phenylsulfanyl group. The compound has a molecular weight of 418.573 Da and is known for its unique structural features that contribute to its diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-3-(phenylsulfanyl)propanamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-3-(phenylsulfanyl)propanamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]-3-(phenylsulfanyl)propanamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-[4-(cyclohexylsulfamoyl)phenyl]-3-(phenylsulfanyl)propanamide: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c24-21(15-16-27-19-9-5-2-6-10-19)22-17-11-13-20(14-12-17)28(25,26)23-18-7-3-1-4-8-18/h2,5-6,9-14,18,23H,1,3-4,7-8,15-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBZFURIUHHBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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